Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity Differentiate the Target Compound from the Boc-Protected and Tosyl Analogs
The target compound exhibits an XLogP3 of 0.9, positioning it in a moderately polar range distinct from the more lipophilic Boc analog (3-[(tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, CAS 1174311-20-6, XLogP3 ≈ 1.4) and the more polar tosyl analog (3-[(4-methylphenyl)sulfonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, CAS 1262772-29-1, XLogP3 ≈ 0.6). Additionally, the presence of both a single carboxylic acid donor and four acceptors (vs. two acceptors for the Boc analog without the benzoyl carbonyl) provides a distinct intermolecular interaction profile [1].
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 0.9; HBD = 1; HBA = 4 |
| Comparator Or Baseline | Boc analog (CAS 1174311-20-6): XLogP3 ≈ 1.4, HBD = 1, HBA = 3; Tosyl analog (CAS 1262772-29-1): XLogP3 ≈ 0.6, HBD = 1, HBA = 5 |
| Quantified Difference | ΔXLogP3 = 0.5 (vs. Boc); ΔXLogP3 = 0.3 (vs. Tosyl); ΔHBA = 1 (vs. Boc) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); HBD/HBA computed by Cactvs 3.4.8.18. Comparator values estimated from structural analogs [1][2][3]. |
Why This Matters
XLogP3 and hydrogen-bonding capacity directly influence passive membrane permeability and solubility, making the target compound a uniquely balanced candidate for oral bioavailability compared to its more lipophilic or more polar analogs.
- [1] PubChem. CID 4736821 (target compound). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4736821 View Source
- [2] PubChem. CID 43600194 (3-[(tert-butoxy)carbonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/43600194 View Source
- [3] Sigma-Aldrich. 3-[(4-methylphenyl)sulfonyl]-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid (CAS 1262772-29-1). Available at: https://www.sigmaaldrich.cn/ View Source
